Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound characterized by its benzofuran and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may differ in their substituents and functional groups.
Thiophene derivatives: These compounds contain the thiophene ring and can have various substituents.
Uniqueness: Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of benzofuran and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)16-12-7-3-5-9-15(12)25-18(16)20-17(21)14-10-11-6-2-4-8-13(11)24-14/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALPBVGFXCNZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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